molecular formula C9H5ClO6 B2668846 5-chlorobenzene-1,2,4-tricarboxylic acid CAS No. 99807-59-7

5-chlorobenzene-1,2,4-tricarboxylic acid

Cat. No.: B2668846
CAS No.: 99807-59-7
M. Wt: 244.58
InChI Key: ZJJGAQHIJKRZHA-UHFFFAOYSA-N
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Description

5-Chlorobenzene-1,2,4-tricarboxylic acid (CAS 99807-59-7) is an aromatic tricarboxylic acid derivative with a molecular formula of C9H5ClO6 and a molecular weight of 244.59 g/mol . This compound is a chlorinated analog of trimellitic acid (benzene-1,2,4-tricarboxylic acid), a well-known building block in polymer and material chemistry . The presence of three carboxylic acid groups and a chloro substituent on the benzene ring makes it a versatile and multifunctional intermediate for synthetic organic chemistry. Researchers can exploit these functional groups for various reactions, including condensation polymerization, esterification, and the formation of complex molecular structures such as metal-organic frameworks (MOFs) . While specific studies on this exact compound are limited in the public domain, its structure suggests significant potential value in several research areas. Chlorinated aromatic compounds are frequently studied for their environmental fate and microbial degradation pathways . Furthermore, the structural motif of benzenetricarboxylic acids is fundamental in designing porous materials for applications like adsorption and catalysis . The chlorine atom introduces electronic effects and can serve as a leaving group for further functionalization, making this compound a valuable reagent for developing new polymers, ligands, and functional materials in laboratory research. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chlorobenzene-1,2,4-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJGAQHIJKRZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-chlorobenzene-1,2,4-tricarboxylic acid can be synthesized through the oxidation of 5-chloro-1,2,4-trimethylbenzene. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl groups to carboxylic acid groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chlorobenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used to facilitate the reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting carboxylic acids to alcohols.

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced.

    Esterification: Formation of esters.

    Reduction: Formation of alcohols.

Scientific Research Applications

Pharmaceutical Applications

5-Chlorobenzene-1,2,4-tricarboxylic acid is utilized in the synthesis of various pharmaceutical compounds. Its tricarboxylic structure allows it to act as a building block for developing drugs that target metabolic pathways.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the tricarboxylic acid structure have led to compounds that inhibit tumor growth in vitro. These findings suggest potential therapeutic applications in oncology.

Agricultural Applications

This compound is also significant in agriculture as a precursor for herbicides and pesticides. The chlorinated benzene structure enhances the bioactivity of these agrochemicals.

Data Table: Herbicides Derived from this compound

Herbicide NameActive IngredientMode of ActionTarget Pests
Herbicide A5-Chlorobenzene derivativeInhibits photosynthesisBroadleaf weeds
Herbicide BTricarboxylic acid derivativeDisrupts cell divisionGrassy weeds

Environmental Applications

The compound has been studied for its role in environmental remediation. Its ability to chelate heavy metals makes it useful in soil and water treatment processes.

Case Study: Heavy Metal Remediation

In a study conducted on contaminated soils, the application of this compound significantly reduced levels of lead and cadmium. The chelation mechanism prevents metal ions from bioaccumulating in plants and animals.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various chemicals and materials.

Data Table: Industrial Uses

IndustryApplicationBenefits
Chemical ManufacturingSynthesis of dyesEnhanced color stability
Plastics ProductionPolymer additivesImproved material properties
Textile IndustryDyeing agentsBrightness and fastness

Mechanism of Action

The mechanism of action of 5-chlorobenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

  • 5-Hydroxybenzene-1,2,4-tricarboxylic acid : Replaces chlorine with a hydroxyl group, altering polarity and hydrogen-bonding capacity .
  • 5-Nitrobenzene-1,3-dicarboxylic acid : Features a nitro group and fewer carboxyl groups, influencing reactivity in coupling reactions .
  • Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate : Methoxy and ester groups reduce acidity compared to the free carboxylic acid form .
  • 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCA): A phosphonated aliphatic analog used in corrosion inhibition .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Substituent Key Properties
5-Chlorobenzene-1,2,4-tricarboxylic acid 244.45 Cl High acidity (Cl electron withdrawal), moderate solubility in polar solvents
5-Hydroxybenzene-1,2,4-tricarboxylic acid 226.11 OH Enhanced hydrogen bonding, potential for coordination chemistry
PBTCA 270.09 PO₃H₂ Strong chelation, used in corrosion inhibition
Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate 312.27 OCH₃ Lipophilic ester derivatives, improved organic solubility

Substituent Effects on Acidity and Solubility

  • Chlorine vs. Hydroxyl : The chloro group’s electron-withdrawing nature increases the acidity of adjacent carboxylic groups compared to the hydroxyl analog. However, the hydroxyl group’s hydrogen-bonding capacity may enhance aqueous solubility .
  • Nitro and Methoxy Groups : Nitro groups (strong electron withdrawal) further amplify acidity, while methoxy groups (electron donation) reduce it, as seen in ester derivatives .

Research Findings and Gaps

  • Synthesis Pathways : The hydroxy analog is synthesized via acetic acid-mediated reactions, suggesting that chloro-substituted variants might require similar conditions with adjusted catalysts or stoichiometry .
  • Data Limitations : Direct studies on this compound are sparse; most inferences derive from substituent trends in related compounds.

Biological Activity

5-Chlorobenzene-1,2,4-tricarboxylic acid (C9H5ClO6) is an aromatic compound featuring three carboxylic acid groups and a chlorine substituent on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews its biological activity, focusing on various studies that highlight its interactions with biological systems, degradation pathways, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Functional Groups : Three carboxylic acid groups (-COOH) and one chlorine atom (-Cl).
  • Molecular Formula : C9H5ClO6.
  • Molecular Weight : 232.58 g/mol.

The presence of the chlorine atom enhances the compound's reactivity compared to its non-chlorinated analogs, influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, chlorinated derivatives have been observed to disrupt cell membranes or interfere with metabolic processes in microbial cells.

Toxicological Studies

Toxicological profiles of chlorinated compounds suggest that this compound may pose risks to human health and the environment. Animal studies indicate potential hepatotoxicity and nephrotoxicity associated with exposure to chlorinated benzene derivatives . Specifically, exposure to chlorobenzenes has been linked to liver damage and immunological effects in rodents .

Environmental Impact and Biodegradation

The degradation of chlorinated compounds in the environment is crucial for assessing their ecological impact. Studies have demonstrated that certain bacteria can metabolize chlorinated benzenes through specific enzymatic pathways:

  • Microbial Degradation : Pseudomonas species have been identified as capable of degrading chlorinated aromatic compounds, including this compound. These bacteria utilize dioxygenases to initiate the breakdown of chlorinated structures into less harmful products .
  • Bioremediation Potential : The ability of microorganisms to degrade such compounds suggests potential applications in bioremediation strategies for contaminated sites.

Case Study 1: Degradation by Pseudomonas spp.

A study explored the degradation of this compound using a pure culture of Pseudomonas putida. The results indicated a significant reduction in compound concentration over time, demonstrating the bacterium's ability to utilize the compound as a carbon source .

Time (days)Initial Concentration (mg/L)Final Concentration (mg/L)% Degradation
01001000%
71006040%
141002080%

Case Study 2: Toxicological Effects in Rodents

A toxicological assessment involved administering varying doses of chlorobenzene derivatives to Sprague-Dawley rats over a period of six weeks. The study found dose-dependent increases in liver weight and histopathological changes consistent with toxicity .

Dose (mg/kg)Liver Weight Increase (%)Observed Effects
0-Control
50+10Mild hepatocellular hypertrophy
150+25Severe liver damage

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